1-Propanethiol-SD
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Overview
Description
1-Propanethiol-SD, also known as propyl mercaptan, is an organic compound with the chemical formula CH₃CH₂CH₂SH. It belongs to the class of thiols, which are sulfur analogs of alcohols. Thiols are characterized by the presence of a sulfhydryl group (-SH) attached to an alkyl group. This compound is a colorless liquid with a strong, offensive odor, often described as resembling that of cabbage .
Preparation Methods
1-Propanethiol-SD can be synthesized through several methods:
Reaction of Propene with Hydrogen Sulfide: This method involves the reaction of propene with hydrogen sulfide under ultraviolet light initiation, resulting in an anti-Markovnikov addition.
Reaction of Sodium Hydrosulfide with 1-Chloropropane: This method involves the reaction of sodium hydrosulfide with 1-chloropropane to produce this compound.
Chemical Reactions Analysis
1-Propanethiol-SD undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized by reagents such as bromine (Br₂) or iodine (I₂) to yield disulfides (R–S–S–R’).
Reduction: Disulfides can be reduced back to thiols using reducing agents like zinc and acid.
Substitution: Thiols can undergo nucleophilic substitution reactions with alkyl halides to form sulfides (R–S–R’).
Scientific Research Applications
1-Propanethiol-SD has a wide range of applications in scientific research, including:
Chemistry: It is used as a chemical intermediate in various organic synthesis processes.
Materials Science: This compound is used in the preparation of self-assembled monolayers (SAMs) for surface modification and nanotechnology applications.
Nanoelectronics: It is used in the fabrication of nanoscale electronic devices.
Contact Printing: This compound is employed in contact printing techniques for patterning surfaces.
Mechanism of Action
The mechanism of action of 1-Propanethiol-SD involves its ability to form and break disulfide bonds. Thiols can undergo oxidation to form disulfides, which are crucial in maintaining the structural integrity of proteins. The interconversion between thiols and disulfides is a key part of numerous biological processes, including the protection of cells from oxidative stress .
Comparison with Similar Compounds
1-Propanethiol-SD can be compared with other thiols, such as:
Ethanethiol (CH₃CH₂SH): Similar to this compound but with a shorter carbon chain.
Butanethiol (CH₃CH₂CH₂CH₂SH): Similar to this compound but with a longer carbon chain.
Isopropyl Mercaptan (2-Propanethiol): An isomer of this compound with the sulfhydryl group attached to the second carbon atom.
This compound is unique due to its specific molecular structure, which influences its reactivity and applications in various fields.
Properties
Molecular Formula |
C3H8S |
---|---|
Molecular Weight |
77.17 g/mol |
IUPAC Name |
1-deuteriosulfanylpropane |
InChI |
InChI=1S/C3H8S/c1-2-3-4/h4H,2-3H2,1H3/i/hD |
InChI Key |
SUVIGLJNEAMWEG-DYCDLGHISA-N |
Isomeric SMILES |
[2H]SCCC |
Canonical SMILES |
CCCS |
Origin of Product |
United States |
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